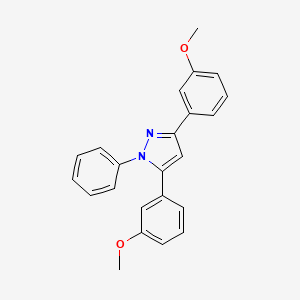
3,5-bis(3-methoxyphenyl)-1-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(3-methoxyphenyl)-1-phenyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two 3-methoxyphenyl groups and one phenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3-methoxyphenyl)-1-phenyl-1H-pyrazole typically involves the condensation of hydrazine derivatives with 1,3-diketones. One common method is the reaction of 3-methoxybenzoyl hydrazine with 1,3-diphenyl-1,3-propanedione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3-methoxyphenyl)-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.
Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of 3,5-bis(3-formylphenyl)-1-phenyl-1H-pyrazole.
Reduction: Formation of 3,5-bis(3-methoxyphenyl)-1-phenyl-1,2-dihydropyrazole.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3,5-bis(3-methoxyphenyl)-1-phenyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3,5-bis(3-methoxyphenyl)-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-hydroxy-3-methoxystyryl)pyrazole: A derivative with hydroxyl groups, known for its antioxidant activity.
3,5-bis(4-methoxybenzylidene)-1-phenylpyrazole: A structurally similar compound with different substituents on the phenyl rings.
Uniqueness
3,5-bis(3-methoxyphenyl)-1-phenyl-1H-pyrazole is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s stability and efficacy in various applications.
Properties
Molecular Formula |
C23H20N2O2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3,5-bis(3-methoxyphenyl)-1-phenylpyrazole |
InChI |
InChI=1S/C23H20N2O2/c1-26-20-12-6-8-17(14-20)22-16-23(18-9-7-13-21(15-18)27-2)25(24-22)19-10-4-3-5-11-19/h3-16H,1-2H3 |
InChI Key |
KJCCWCWQGKYTJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NN2C3=CC=CC=C3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl]phthalazin-1(2H)-one](/img/structure/B10919264.png)
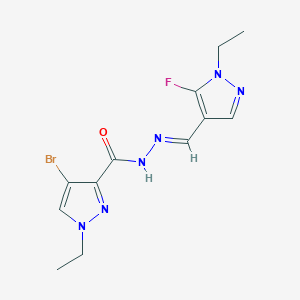
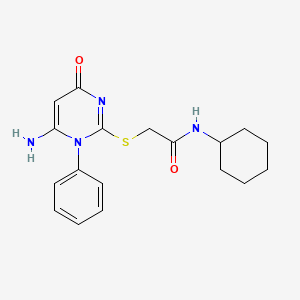
![2-Phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one](/img/structure/B10919278.png)
![[4-(4-Chlorobenzyl)piperazin-1-yl][6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10919279.png)
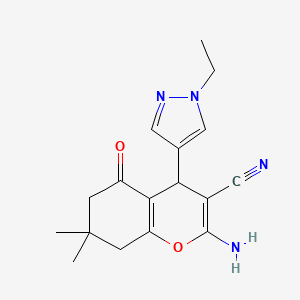
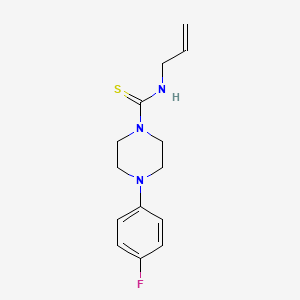
![(2E)-3-(1-methyl-1H-pyrazol-5-yl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B10919286.png)
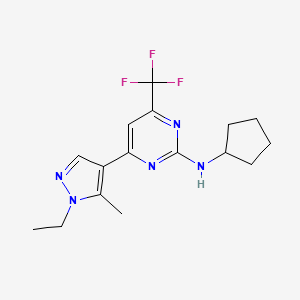
![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-{4-[(6-chloropyridazin-3-yl)amino]phenyl}propanamide](/img/structure/B10919299.png)
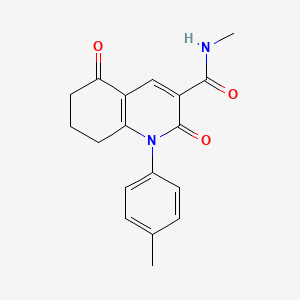
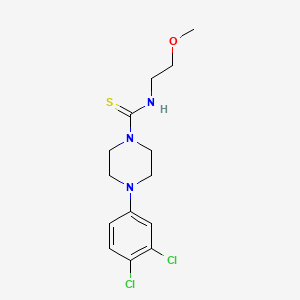
![Methyl 5-[4-(difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10919311.png)
![3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10919326.png)
